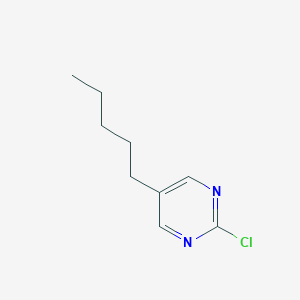

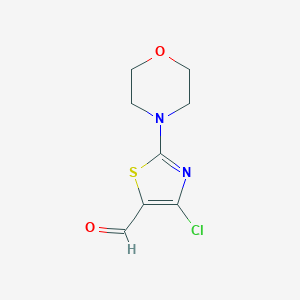

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioketene intermediates with nucleophiles, as seen in the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. This compound undergoes ring opening to produce a thioketene intermediate that can react with O- or N-nucleophiles to form esters or amides of aryl-substituted thioacetic acid . Similarly, the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its Mannich product involves Claisen condensation and subsequent reactions to block the NH group, which increases the hyperpolarizability of the derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic methods such as IR, UV, Mass, 1H, and 13C NMR. Quantum chemical calculations, as performed for CTD and its Mannich product, provide insights into the electronic properties of these molecules. The calculated first static hyperpolarizability values indicate that these derivatives are suitable for non-linear optical (NLO) materials .

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities depending on the substituents and reaction conditions. For instance, 4,7-Dichloroquinoline reacts with thiophosgene and barium carbonate to undergo ring scission, leading to the formation of β-chloroisothiocyanatocinnamaldehyde. This intermediate can further react with various nucleophiles to yield 2-substituted 4-formylmethylene-4H-3,1-benzothiazines . The reactivity of these compounds can be tailored to produce a wide array of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as chemical reactivity and polarizability. For example, the Mannich reaction on CTD increases its hyperpolarizability, suggesting a higher NLO potential. Additionally, the molecular electrostatic potential calculated for these molecules can provide estimates of their chemical reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including structures similar to "4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde," have been extensively studied for their diverse pharmacological profiles. Morpholine, an aromatic organic heterocycle, is found in various organic compounds developed for pharmacological activities. This review emphasizes the broad spectrum of pharmacological activities exhibited by morpholine derivatives, highlighting their importance in biochemistry and their potential in designing novel therapeutic agents (Asif & Imran, 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and chemical transformations of phosphorylated 1,3-azoles, including thiazoles, showcase the significance of compounds like "4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde" in generating biologically active molecules. These phosphorylated derivatives exhibit a wide range of biological activities, indicating the versatility of the thiazole scaffold in medicinal chemistry (Abdurakhmanova et al., 2018).

Morpholino Oligos: Gene Function Inhibition

Morpholino oligomers, which share structural motifs with "4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde," have been recognized for their capability to inhibit gene function in various model organisms. This application is particularly relevant in developmental biology and gene function studies, providing a rapid method to assess gene function without genetic modifications (Heasman, 2002).

Antioxidant and Biological Activities

Compounds structurally related to "4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde" have been evaluated for their antioxidant and various biological activities. These studies emphasize the role of such compounds in addressing metabolic-related disorders and showcase the therapeutic potential of thiazole derivatives in treating diseases such as diabetes, obesity, and cardiovascular conditions (Naveed et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGEJVHSHQARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376711 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde | |

CAS RN |

129880-84-8 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

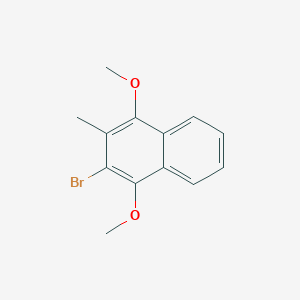

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)